molecular formula C10H11Cl2N3O B1452534 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride CAS No. 1306605-82-2

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

Cat. No.: B1452534
CAS No.: 1306605-82-2
M. Wt: 260.12 g/mol
InChI Key: XNNVJCUDYZHHID-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H11Cl2N3O and its molecular weight is 260.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with ω-aminotransferase, an enzyme involved in the conversion of cinnamaldehyde to cinnamylamine . This interaction is essential for the compound’s role in metabolic pathways and its overall biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors . These interactions can lead to changes in cellular behavior, including alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, its interaction with ω-aminotransferase involves the formation of an imine, which subsequently undergoes tautomerization . This mechanism is crucial for the compound’s biochemical activity and its role in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to participate in the biosynthesis of cinnamylamine, a process that involves the enzyme ω-aminotransferase . This interaction is essential for the compound’s role in metabolic pathways and its overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, primary amine-containing compounds have been shown to exhibit high Golgi localization . This localization is essential for the compound’s activity and function within the cell.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O.ClH/c11-8-3-1-2-7(6-8)10-13-9(4-5-12)15-14-10;/h1-3,6H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNVJCUDYZHHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
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2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
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2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
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2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 5
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 6
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.